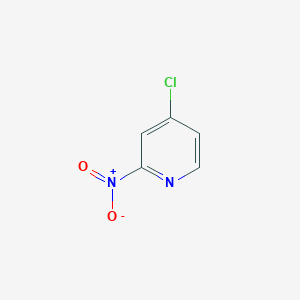

4-Chloro-2-nitropyridine

Description

The exact mass of the compound 4-Chloro-2-nitropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-2-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKBJRKFGYVURL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376507 | |

| Record name | 4-chloro-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65370-42-5 | |

| Record name | 4-chloro-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-2-nitropyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Chloro-2-nitropyridine, a key building block in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. This document outlines its chemical properties, detailed experimental protocols for its synthesis and reactions, and its applications in medicinal chemistry.

Core Chemical Data

4-Chloro-2-nitropyridine is a substituted pyridine derivative characterized by the presence of a chlorine atom at the 4-position and a nitro group at the 2-position. These functional groups significantly influence its reactivity, making it a versatile intermediate for a variety of chemical transformations.

| Property | Value | Reference |

| CAS Number | 65370-42-5 | [1] |

| Molecular Formula | C₅H₃ClN₂O₂ | [1] |

| Molecular Weight | 158.54 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥95% | [1] |

Synthesis and Reactivity

The synthesis of 4-Chloro-2-nitropyridine can be approached through several routes, often involving the nitration of a pyridine precursor followed by a chlorination step, or vice versa. A common strategy involves the nitration of a pyridine N-oxide, which directs the nitro group to the 4-position, followed by deoxygenation and chlorination.

Experimental Protocol: Synthesis of 4-Nitropyridine N-oxide (Intermediate)

This protocol is based on the well-established method of nitrating pyridine N-oxide.

Materials:

-

Pyridine N-oxide

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Sodium Carbonate (Na₂CO₃) or other suitable base

-

Chloroform (CHCl₃) or other suitable organic solvent

Procedure:

-

In a flask equipped with a stirrer and a cooling bath, carefully add pyridine N-oxide to a mixture of fuming nitric acid and concentrated sulfuric acid, maintaining a low temperature (typically below 10°C).

-

After the addition is complete, the reaction mixture is slowly heated to approximately 90°C and maintained for several hours to ensure complete nitration.

-

The reaction is then cooled and carefully poured onto ice.

-

The acidic solution is neutralized with a base such as sodium carbonate until the pH is neutral or slightly basic.

-

The aqueous solution is then extracted with an organic solvent like chloroform.

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield 4-nitropyridine N-oxide.

Experimental Protocol: Synthesis of 4-Chloro-2-nitropyridine from an N-oxide precursor

This protocol is analogous to the synthesis of 2-chloro-4-nitropyridine from its N-oxide.

Materials:

-

4-nitro-2-chloropyridine-N-oxide (hypothetical precursor for this example)

-

Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂)

-

Anhydrous Chloroform (CHCl₃) or other suitable inert solvent

-

Ice water

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the 4-nitro-2-chloropyridine-N-oxide in an anhydrous inert solvent such as chloroform in a round-bottom flask.

-

Slowly add phosphorus trichloride or thionyl chloride to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.

-

Neutralize the mixture to a pH of 7-8 with a saturated sodium bicarbonate solution.

-

Extract the aqueous phase with chloroform.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method such as column chromatography or recrystallization to yield pure 4-Chloro-2-nitropyridine.

Utility in Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chloro-substituted carbon for nucleophilic aromatic substitution (SNAr). This makes 4-Chloro-2-nitropyridine a valuable substrate for introducing a wide range of nucleophiles.

Experimental Protocol: General Procedure for SNAr with an Amine

Materials:

-

4-Chloro-2-nitropyridine

-

Amine nucleophile (e.g., benzylamine)

-

Anhydrous ethanol or other suitable polar aprotic solvent

-

Triethylamine (or another suitable base)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 4-Chloro-2-nitropyridine (1.0 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the amine nucleophile (1.1 equivalents) to the solution, followed by the addition of triethylamine (1.2 equivalents).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-substituted-2-nitropyridine.

Applications in Drug Development and Agrochemicals

4-Chloro-2-nitropyridine and its derivatives are important intermediates in the synthesis of various biologically active molecules. The pyridine core is a common scaffold in many pharmaceutical agents. The nitro group can be reduced to an amino group, providing a handle for further functionalization in the construction of more complex molecules. Its derivatives have been investigated for their potential as antimicrobial and anti-inflammatory agents. In the agrochemical industry, it serves as a precursor for the synthesis of herbicides and pesticides.

Workflow and Pathway Diagrams

The following diagrams illustrate key processes involving 4-Chloro-2-nitropyridine.

Caption: Experimental workflow for the SNAr reaction of 4-Chloro-2-nitropyridine.

Caption: Logical pathway for the synthesis of 4-Chloro-2-nitropyridine.

References

The Synthesis and Discovery of 4-Chloro-2-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-nitropyridine is a key heterocyclic building block in organic synthesis, particularly valued in the development of novel pharmaceutical agents and agrochemicals. Its unique electronic properties, arising from the presence of both a chloro and a nitro group on the pyridine ring, render it a versatile precursor for a variety of chemical transformations. This technical guide provides an in-depth overview of the synthesis, properties, and reaction mechanisms associated with 4-Chloro-2-nitropyridine, tailored for researchers and professionals in the field of drug discovery and development. Detailed experimental protocols for its preparation are presented, alongside a comprehensive summary of its physicochemical properties. Furthermore, key reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of its chemical behavior.

Introduction

Pyridine derivatives are a cornerstone of medicinal chemistry, with a significant number of FDA-approved drugs containing this nitrogen heterocycle.[1] Among the vast array of substituted pyridines, nitropyridines are particularly useful synthetic intermediates.[1] The strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, a fundamental reaction in the construction of complex molecules. 4-Chloro-2-nitropyridine, in particular, serves as a valuable precursor for the synthesis of various biologically active compounds.[2][3] This guide aims to provide a comprehensive resource on the synthesis and chemistry of this important molecule.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 4-Chloro-2-nitropyridine is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₃ClN₂O₂ | [4] |

| Molecular Weight | 158.54 g/mol | [4] |

| CAS Number | 65370-42-5 | [4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [4] |

| Melting Point | 52-56 °C (lit.) | [5] |

| InChI | InChI=1S/C5H3ClN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H | [4] |

| InChI Key | YPKBJRKFGYVURL-UHFFFAOYSA-N | [4] |

| SMILES | C1=C(C(=NC=C1)Cl)--INVALID-LINK--[O-] | [6] |

Synthesis of 4-Chloro-2-nitropyridine

The most common and practical laboratory synthesis of 4-Chloro-2-nitropyridine proceeds via a multi-step sequence starting from the readily available 2-chloropyridine. This process involves the N-oxidation of the pyridine ring, followed by nitration and subsequent deoxygenation.

Overall Synthesis Workflow

The general workflow for the synthesis of 4-Chloro-2-nitropyridine from 2-chloropyridine is depicted below. This pathway is favored due to the directing effect of the N-oxide group, which facilitates nitration at the 4-position of the pyridine ring.

Caption: Synthetic workflow for 4-Chloro-2-nitropyridine.

Detailed Experimental Protocols

The following protocols are compiled from various sources to provide a detailed, step-by-step guide for the synthesis of 4-Chloro-2-nitropyridine.

Step 1: Synthesis of 2-Chloropyridine-N-oxide [7]

This step involves the oxidation of the nitrogen atom in the pyridine ring.

-

Materials:

-

2-Chloropyridine

-

Acetic acid

-

30% Hydrogen peroxide

-

-

Procedure:

-

Dissolve 2-chloropyridine in acetic acid in a round-bottom flask.

-

Heat the solution to approximately 50 °C.

-

Slowly add 30% hydrogen peroxide to the reaction mixture while maintaining the temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it carefully with a suitable base (e.g., sodium carbonate solution).

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloropyridine-N-oxide.

-

Step 2: Synthesis of 2-Chloro-4-nitropyridine-N-oxide [7]

The N-oxide from the previous step is nitrated at the 4-position.

-

Materials:

-

2-Chloropyridine-N-oxide

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

-

Procedure:

-

In a flask equipped with a dropping funnel and a thermometer, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid in an ice bath and slowly add 2-chloropyridine-N-oxide.

-

To this mixture, add fuming nitric acid dropwise, ensuring the temperature is kept low.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture onto crushed ice and neutralize with a base.

-

The precipitated product, 2-chloro-4-nitropyridine-N-oxide, is collected by filtration, washed with water, and dried.

-

Step 3: Synthesis of 4-Chloro-2-nitropyridine (Deoxygenation)

The final step is the removal of the N-oxide group.

-

Materials:

-

2-Chloro-4-nitropyridine-N-oxide

-

Phosphorus trichloride (PCl₃) or other reducing agents

-

Anhydrous solvent (e.g., chloroform or dichloromethane)

-

-

Procedure:

-

Suspend 2-chloro-4-nitropyridine-N-oxide in an anhydrous solvent in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add phosphorus trichloride dropwise to the suspension.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period, monitoring by TLC.

-

Cool the reaction mixture and pour it onto ice.

-

Neutralize the mixture and extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate to yield the crude product.

-

Purify the crude 4-chloro-2-nitropyridine by recrystallization or column chromatography.

-

Key Reactions and Mechanisms

4-Chloro-2-nitropyridine is a valuable substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group and the electronegative nitrogen atom in the pyridine ring make the carbon atoms at the 2- and 4-positions highly electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The general mechanism for the SNAr reaction of 4-chloro-2-nitropyridine involves the attack of a nucleophile at the 4-position, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyridine ring and the nitro group, which stabilizes the intermediate. In a subsequent, faster step, the chloride leaving group is eliminated, restoring the aromaticity of the ring.

Caption: SNAr mechanism for 4-Chloro-2-nitropyridine.

Applications in Drug Discovery and Development

The reactivity of 4-chloro-2-nitropyridine makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds. The chloro group can be displaced by various nucleophiles, including amines, alcohols, and thiols, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

For example, related chloronitropyridine derivatives are used in the synthesis of compounds with potential applications as antimicrobial and anti-inflammatory agents.[3] The ability to readily modify the pyridine core is a significant advantage in structure-activity relationship (SAR) studies during the drug discovery process.

Conclusion

4-Chloro-2-nitropyridine is a fundamentally important building block in modern organic and medicinal chemistry. Its synthesis, while multi-stepped, is achievable through well-established protocols. The high reactivity of this compound towards nucleophilic substitution provides a versatile platform for the synthesis of a plethora of more complex molecules, particularly in the realm of drug discovery. This guide has provided a detailed overview of its synthesis, properties, and reactivity to aid researchers in its effective utilization.

References

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Chloro-2-nitropyridine | CymitQuimica [cymitquimica.com]

- 5. 2-氯-4-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Chloro-4-nitropyridine | C5H3ClN2O2 | CID 735152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

Spectroscopic Profile of 4-Chloro-2-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Chloro-2-nitropyridine. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is essential for the unequivocal identification and characterization of this molecule in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 4-Chloro-2-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.65 | d | 5.4 | 1H | H-6 |

| 8.15 | d | 2.1 | 1H | H-3 |

| 7.80 | dd | 5.4, 2.1 | 1H | H-5 |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 154.2 | C-2 |

| 152.0 | C-6 |

| 144.5 | C-4 |

| 125.8 | C-5 |

| 120.1 | C-3 |

Note: The assignments are based on computational predictions and analysis of spectral data of analogous compounds, as directly published experimental data with full assignments is limited.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 1600-1580 | Strong | C=C stretch (aromatic ring) |

| 1530-1515 | Strong | Asymmetric NO₂ stretch |

| 1355-1345 | Strong | Symmetric NO₂ stretch |

| 850-800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 158/160 | 100/33 | [M]⁺ (Molecular ion, showing isotopic pattern for Chlorine) |

| 112/114 | ~40/13 | [M-NO₂]⁺ |

| 76 | ~30 | [C₄H₂ClN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified 4-Chloro-2-nitropyridine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid 4-Chloro-2-nitropyridine sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal should be acquired prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Mass Range: m/z 40-300.

-

The instrument is calibrated using a known standard.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 4-Chloro-2-nitropyridine.

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

Solubility and Stability of 4-Chloro-2-nitropyridine: A Technical Guide for Researchers

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-Chloro-2-nitropyridine. It is important to note that specific quantitative experimental data for this particular compound is limited in publicly available literature. Therefore, much of the information presented herein is based on data from structurally related isomers and established principles of organic chemistry. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a foundational understanding and detailed experimental protocols for the determination of its physicochemical properties.

Introduction to 4-Chloro-2-nitropyridine

4-Chloro-2-nitropyridine is a halogenated nitroaromatic heterocyclic compound. Its structure, featuring a pyridine ring substituted with a chlorine atom and a nitro group, suggests its utility as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. The position of the electron-withdrawing nitro and chloro groups significantly influences the molecule's reactivity, solubility, and stability. An understanding of these properties is critical for its effective handling, storage, and application in research and development.

Solubility Profile

Qualitative Solubility:

Based on data for 5-Chloro-2-nitropyridine, 4-Chloro-2-nitropyridine is expected to be soluble in common organic solvents such as methylene chloride (MDC), acetone, and methanol, and likely insoluble in water. The polarity of the molecule, influenced by the nitro group and the nitrogen atom in the pyridine ring, allows for interaction with polar organic solvents. Its insolubility in water is a common characteristic for many non-ionic, moderately sized organic molecules.

Table 1: Anticipated Qualitative Solubility of 4-Chloro-2-nitropyridine

| Solvent | Anticipated Solubility | Rationale |

| Water | Insoluble | Limited hydrogen bonding potential and presence of a hydrophobic pyridine ring and chlorine atom. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding and dipole-dipole interactions. |

| Acetone | Soluble | Polar aprotic solvent with a strong dipole moment. |

| Methylene Chloride (DCM) | Soluble | Effective solvent for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, generally a good solvent for many organic compounds. |

| Hexane | Sparingly Soluble to Insoluble | Non-polar solvent, unlikely to effectively solvate the polar regions of the molecule. |

Stability Profile

The stability of 4-Chloro-2-nitropyridine is a critical consideration for its synthesis, purification, and storage. As with its solubility, specific stability data is not widely published. The following information is extrapolated from data on related nitroaromatic compounds and its isomer, 5-Chloro-2-nitropyridine.

General Stability:

4-Chloro-2-nitropyridine is expected to be stable under standard laboratory conditions (ambient temperature and pressure, protected from light). However, it is likely susceptible to degradation under more strenuous conditions.

-

Thermal Stability: Nitroaromatic compounds can be thermally sensitive. Elevated temperatures can lead to decomposition, potentially producing hazardous fumes such as oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[1]

-

Hydrolytic Stability: The presence of a chlorine atom on the pyridine ring, activated by the electron-withdrawing nitro group, suggests a potential for nucleophilic substitution, including hydrolysis. The rate of hydrolysis is expected to be pH-dependent, likely being more rapid under basic conditions.

-

Photostability: Many nitroaromatic compounds are sensitive to light. Exposure to UV or even visible light could induce degradation. Photostability testing is crucial to determine appropriate handling and storage requirements.

-

Incompatibilities: 4-Chloro-2-nitropyridine is likely incompatible with strong oxidizing agents.[1] Care should also be taken to avoid contact with strong bases, which could promote hydrolysis or other reactions. It is also sensitive to mechanical shock and moisture.[1]

Potential Degradation Pathways:

Based on the degradation of structurally similar compounds, the following degradation pathways can be postulated for 4-Chloro-2-nitropyridine:

-

Nucleophilic Aromatic Substitution of the Chlorine Atom: The chlorine at the 4-position is susceptible to displacement by nucleophiles, including water (hydrolysis) to form 2-nitro-4-pyridone.

-

Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group under reducing conditions.

-

Ring Opening: Under harsh conditions such as strong oxidation or high temperatures, the pyridine ring may undergo cleavage.

Caption: Potential degradation pathways for 4-Chloro-2-nitropyridine.

Experimental Protocols

Given the lack of specific published methods for 4-Chloro-2-nitropyridine, the following sections detail standardized experimental protocols that can be employed to determine its solubility and stability.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of 4-Chloro-2-nitropyridine in a specific solvent at a controlled temperature.

Materials:

-

4-Chloro-2-nitropyridine (high purity)

-

Solvent of interest (e.g., water, methanol, acetone)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or water bath

-

Filtration device (e.g., syringe filters, 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Chloro-2-nitropyridine to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of 4-Chloro-2-nitropyridine in the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometry method. A calibration curve prepared with standards of known concentrations is required for quantification.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

Caption: Workflow for the shake-flask solubility determination method.

Stability Assessment: Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies are also crucial for developing stability-indicating analytical methods.

Objective: To investigate the degradation of 4-Chloro-2-nitropyridine under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the resulting degradation products.

Materials:

-

4-Chloro-2-nitropyridine

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for hydrolytic stress

-

Hydrogen peroxide (H2O2) for oxidative stress

-

Photostability chamber

-

Oven for thermal stress

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 4-Chloro-2-nitropyridine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for a defined period. Neutralize the solution before analysis.

-

Neutral Hydrolysis: Mix the stock solution with water and heat at a specified temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.

-

Thermal Degradation: Expose a solid sample of 4-Chloro-2-nitropyridine to dry heat in an oven at an elevated temperature (e.g., 80 °C).

-

Photolytic Degradation: Expose the stock solution and a solid sample to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-PDA-MS method. The method should be capable of separating the parent compound from all degradation products.

-

The PDA detector will provide information on the UV spectra of the peaks, aiding in peak tracking and purity assessment.

-

The MS detector will provide mass information for the parent compound and any degradation products, which is crucial for their identification and structural elucidation.

-

Caption: Workflow for conducting forced degradation studies.

Conclusion

While specific experimental data for 4-Chloro-2-nitropyridine is scarce, this technical guide provides a robust framework for understanding its likely solubility and stability characteristics based on data from closely related compounds and established chemical principles. The provided experimental protocols offer a clear path for researchers to generate the necessary quantitative data to support their work. A thorough investigation of these properties is paramount for the safe and effective use of 4-Chloro-2-nitropyridine in any research or development endeavor. It is strongly recommended that researchers perform their own solubility and stability studies to obtain precise data for their specific applications.

References

A Comprehensive Technical Guide to Nucleophilic Aromatic Substitution on Nitropyridines

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough overview of nucleophilic aromatic substitution (SNAr) on nitropyridines, a cornerstone reaction in synthetic and medicinal chemistry. The potent electron-withdrawing nature of the nitro group profoundly activates the pyridine ring, making it susceptible to nucleophilic attack and enabling the synthesis of a diverse array of functionalized pyridines. These products are crucial intermediates and final products in the development of pharmaceuticals and other bioactive molecules.

Core Principles of Nucleophilic Aromatic Substitution on Nitropyridines

Nucleophilic aromatic substitution on nitropyridines is a two-step addition-elimination process. This reaction is fundamentally different from SN1 and SN2 reactions, as it occurs on an sp2-hybridized carbon of the aromatic ring.[1]

Mechanism:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the nitropyridine ring, typically a carbon atom bearing a good leaving group. This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3] The stability of this complex is a key factor in the reaction's feasibility.

-

Departure of the Leaving Group and Re-aromatization: In the second step, the leaving group departs, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[2][3]

The presence of a nitro group, particularly at positions ortho or para to the leaving group, is crucial for the activation of the pyridine ring towards nucleophilic attack. The nitro group effectively delocalizes the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this intermediate and facilitating the reaction.[1][4]

The general mechanism can be visualized as follows:

Caption: General mechanism of the SNAr reaction on a nitropyridine.

Factors Influencing Reactivity:

-

Position of the Nitro Group: The activating effect of the nitro group is most pronounced when it is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer complex. A meta-nitro group has a much weaker activating effect.[4]

-

Leaving Group: The nature of the leaving group significantly impacts the reaction rate. The typical order of leaving group ability in SNAr reactions is F > Cl ≈ Br > I. This is contrary to SN2 reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack, the rate-determining step.[1][5]

-

Nucleophile: The nucleophilicity of the attacking species is a critical factor. Stronger nucleophiles generally lead to faster reaction rates. A wide variety of nucleophiles, including amines, alkoxides, thiolates, and stabilized carbanions, can be employed.[6]

-

Solvent and Base: The choice of solvent and base can influence the reaction rate and yield. Polar aprotic solvents like DMSO and DMF are commonly used as they can solvate the Meisenheimer complex.[7] The base is often required to deprotonate the nucleophile or to neutralize the acid formed during the reaction.[3]

Quantitative Data on SNAr Reactions of Nitropyridines

The following tables summarize representative quantitative data for SNAr reactions on various nitropyridines, providing a basis for comparison of different substrates, nucleophiles, and reaction conditions.

Table 1: Reaction Yields for the SNAr of 2-Chloro-5-nitropyridine with Various Amines [3]

| Nucleophile (Amine) | Product | Solvent System | Base | Temp. (°C) | Time (h) | Yield (%) |

| Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | Ethanol | Triethylamine | Reflux | 2-4 | 95 |

| Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | Ethanol | Triethylamine | Reflux | 2-4 | 92 |

| Benzylamine | N-Benzyl-5-nitropyridin-2-amine | Isopropanol/Water (1:1) | - | 80 | 2 | 88 |

| Aniline | N-Phenyl-5-nitropyridin-2-amine | DMF | K₂CO₃ | 100 | 6 | 75 |

Table 2: Kinetic Data for the Reaction of 2-Chloro-3-nitropyridine and 2-Chloro-5-nitropyridine with Amines in DMSO [8]

| Substrate | Nucleophile | k₁ (dm³ mol⁻¹ s⁻¹) at 25°C |

| 2-Chloro-3-nitropyridine | n-Butylamine | 0.0023 |

| 2-Chloro-3-nitropyridine | Pyrrolidine | 0.15 |

| 2-Chloro-3-nitropyridine | Piperidine | 0.045 |

| 2-Chloro-5-nitropyridine | n-Butylamine | 0.011 |

| 2-Chloro-5-nitropyridine | Pyrrolidine | 1.2 |

| 2-Chloro-5-nitropyridine | Piperidine | 0.35 |

Table 3: Yields for SNAr of 2-R-3-Nitropyridines with Thiols [9]

| Substrate (R) | Nucleophile | Product | Yield (%) |

| Methyl | Benzylthiol | 3-(Benzylsulfanyl)-2-methyl-5-nitropyridine | 85 |

| Methyl | 4-Chlorothiophenol | 3-((4-Chlorophenyl)thio)-2-methyl-5-nitropyridine | 78 |

| (E)-Styryl | Benzylthiol | (E)-3-(Benzylsulfanyl)-5-nitro-2-styrylpyridine | 62 |

Experimental Protocols

The following are detailed methodologies for key SNAr reactions on nitropyridines.

General Procedure for the Reaction of 2-Chloro-5-nitropyridine with Aliphatic Amines in Ethanol[3]

Materials:

-

2-Chloro-5-nitropyridine (1.0 equiv)

-

Amine (e.g., piperidine, morpholine) (1.1 equiv)

-

Triethylamine (1.2 equiv)

-

Anhydrous Ethanol

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine.

-

Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.

-

Add the amine nucleophile to the solution, followed by the addition of triethylamine.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

General Procedure for the Reaction of Halonitropyridines with Thiols[10]

Materials:

-

Halonitropyridine (1.0 equiv)

-

Thiol (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the halonitropyridine and dissolve it in anhydrous DMF.

-

Add the thiol to the solution.

-

Add potassium carbonate to the reaction mixture.

-

Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for the Reaction of Fluoronitropyridines with Alkoxides[4]

Materials:

-

Fluoronitropyridine (1.0 equiv)

-

Alcohol or Phenol (1.5 equiv)

-

Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK) (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in anhydrous THF or DMF.

-

Add NaH or t-BuOK portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

-

Add the fluoronitropyridine to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Development and Relevant Signaling Pathways

The SNAr reaction on nitropyridines is a powerful tool in drug discovery and development, enabling the synthesis of molecules that modulate the activity of key biological targets. The resulting substituted pyridines are often core scaffolds in a variety of therapeutic agents.

Inhibition of Ubiquitin-Specific Protease 7 (USP7)

Compounds synthesized via SNAr on nitropyridines have been identified as covalent inhibitors of USP7, a deubiquitinating enzyme implicated in several cancers.[10][11] USP7 plays a critical role in several signaling pathways, including the p53 tumor suppressor pathway. By inhibiting USP7, the degradation of oncogenic proteins can be promoted, and the stability of tumor suppressors can be enhanced.

Caption: Role of USP7 in the p53 pathway and its inhibition.

Modulation of ErbB4 Signaling

Substituted pyridines have been discovered as potent inhibitors of the neuregulin/ErbB4 signaling pathway.[12] The ErbB4 receptor tyrosine kinase is involved in cell proliferation, differentiation, and migration, and its dysregulation is associated with cancers and schizophrenia.[1][13]

Caption: Simplified ErbB4 signaling pathway and its inhibition.

Janus Kinase 2 (JAK2) Inhibition

Nitropyridines serve as key starting materials in the synthesis of potent Janus kinase 2 (JAK2) inhibitors.[14][15] The JAK/STAT signaling pathway is crucial for cytokine signaling and is implicated in various inflammatory diseases and cancers.[12][16]

Caption: The JAK/STAT signaling pathway and JAK2 inhibition.

Conclusion

Nucleophilic aromatic substitution on nitropyridines is a versatile and indispensable reaction for the synthesis of highly functionalized pyridine derivatives. The predictable nature of the reaction, coupled with the wide availability of starting materials and the diverse range of achievable products, solidifies its importance in modern organic synthesis, particularly in the field of drug discovery. A thorough understanding of the reaction mechanism and the factors influencing its outcome is paramount for the rational design and efficient synthesis of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-Key-Intermediates-in-the-Synthesis-of-Kinase-Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of key intermediates for several commercially significant kinase inhibitors. We will explore the synthetic pathways for Imatinib, a BCR-Abl inhibitor, and Gefitinib and Erlotinib, both EGFR inhibitors. This document includes detailed experimental protocols, quantitative data summarized in tables, and visualizations of signaling pathways and experimental workflows to facilitate understanding and application in a research and development setting.

Imatinib: Targeting the BCR-Abl Fusion Protein

Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML), targeting the constitutively active BCR-Abl tyrosine kinase.[1] The synthesis of Imatinib involves the coupling of two key fragments. A pivotal intermediate in this synthesis is N-(4-methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine .

BCR-Abl Signaling Pathway

The BCR-Abl oncoprotein drives CML by activating multiple downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to increased cell proliferation and inhibition of apoptosis.[2][3][4] Imatinib inhibits the tyrosine kinase activity of BCR-Abl, blocking these downstream effects.[2]

Caption: BCR-Abl signaling pathway and the inhibitory action of Imatinib.

Synthesis of a Key Imatinib Intermediate

A common strategy for Imatinib synthesis involves the preparation of N-(4-methyl-3-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, followed by the reduction of the nitro group to an amine.[5]

References

- 1. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. CN102372690B - Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis - Google Patents [patents.google.com]

The Pivotal Role of 4-Chloro-2-nitropyridine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-nitropyridine has emerged as a critical and versatile building block in medicinal chemistry, enabling the synthesis of a diverse array of biologically active molecules. Its inherent reactivity, governed by the electron-withdrawing nitro group and the strategically positioned chloro leaving group, makes it an ideal scaffold for the construction of complex heterocyclic systems. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of 4-chloro-2-nitropyridine in the development of novel therapeutic agents, with a particular focus on its role in the generation of potent kinase inhibitors for oncology. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to equip researchers with the practical knowledge required to leverage this powerful synthetic intermediate in their drug discovery endeavors.

Introduction: The Chemical Versatility of 4-Chloro-2-nitropyridine

4-Chloro-2-nitropyridine is a substituted pyridine derivative characterized by a chlorine atom at the 4-position and a nitro group at the 2-position. This specific arrangement of functional groups imparts a unique electronic profile to the pyridine ring, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The potent electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic attack, primarily at the C4 and C6 positions. The chlorine atom at the C4 position serves as an excellent leaving group, facilitating the introduction of a wide range of nucleophiles. This predictable reactivity has made 4-chloro-2-nitropyridine a favored starting material for the synthesis of complex molecules, particularly in the realm of kinase inhibitor development where the pyridine core often serves as a crucial hinge-binding motif.

Synthesis and Reactivity

Synthesis of 4-Chloro-2-nitropyridine

The synthesis of 4-chloro-2-nitropyridine can be achieved through various routes, often starting from more readily available pyridine derivatives. A common method involves the nitration of 2-chloropyridine-N-oxide followed by deoxygenation.

Key Reactions in Medicinal Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of 4-chloro-2-nitropyridine's utility is the SNAr reaction. The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, facilitates the displacement of the chloride at the C4 position by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is typically carried out under mild conditions and proceeds with high regioselectivity, allowing for the controlled introduction of diverse functionalities.

Application in the Synthesis of Bioactive Molecules

The SNAr reactivity of 4-chloro-2-nitropyridine has been extensively exploited in the synthesis of a wide range of biologically active molecules. Its ability to serve as a scaffold for the introduction of diverse chemical moieties has made it a valuable tool in the generation of libraries of compounds for high-throughput screening and lead optimization.

Kinase Inhibitors

A significant application of 4-chloro-2-nitropyridine is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase's ATP-binding pocket. The substituted pyridine motif derived from 4-chloro-2-nitropyridine is well-suited for this purpose.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[1] Several potent FLT3 inhibitors have been developed using 4-chloro-2-nitropyridine as a starting material.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |

| 13a | FLT3 | 13.9 ± 6.5 | - | [2] |

| A1 | FLT3-ITD | 2.12 | - | [3][4] |

| B2 | FLT3-ITD | 1.29 | - | [3][4] |

| C2 | FLT3-ITD | 3.06 | - | [3][4] |

| 8v | FLT3D835Y | 1.5 | - | [5][6] |

| 8v | FLT3D835Y/F691L | 9.7 | - | [5][6] |

| 14j | FLT3 | 30 | - | [7] |

Table 1: Inhibitory Activity of FLT3 Kinase Inhibitors Derived from 4-Chloro-2-nitropyridine.

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis. Their dysregulation is often observed in cancer, making them attractive therapeutic targets. Imidazo[4,5-b]pyridine derivatives synthesized from 4-chloro-2-nitropyridine have shown potent and selective inhibition of Aurora kinases.[8][9][10]

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |

| 28c | Aurora-A | 67 | - | [8] |

| 28c | Aurora-B | 12710 | - | [8] |

| 40f | Aurora-A | 15 | - | [8] |

| 40f | Aurora-B | 3050 | - | [8] |

| 22 | Aurora-A | 9.3 | - | [11] |

| 22 | Aurora-B | 2.8 | - | [11] |

| 12a | Aurora-A | 309 | - | [12] |

| 12a | Aurora-B | 293 | - | [12] |

Table 2: Inhibitory Activity of Aurora Kinase Inhibitors Derived from 4-Chloro-2-nitropyridine.

The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase involved in cytokine signaling. Mutations in JAK2 are associated with myeloproliferative neoplasms.[13] 4-Chloro-2-nitropyridine has been utilized as a scaffold for the development of JAK2 inhibitors.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |

| 14j | JAK2 | 27 | - | [7] |

| Series A avg. | JAK2 | 0.29 - 5.0 | UKE-1 | [14] |

| Series B avg. | JAK2 | 0.05 - 0.26 | UKE-1 | [14] |

| Series C avg. | JAK2 | 0.75 - 11.4 | UKE-1 | [14] |

Table 3: Inhibitory Activity of JAK2 Kinase Inhibitors Derived from 4-Chloro-2-nitropyridine.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

Detailed Protocol for the Synthesis of N-(4-chloro-2-nitropyridin-3-yl)benzenamine:

To a solution of 4-chloro-2-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol is added aniline (1.1 eq). The reaction mixture is heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to afford the desired product.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[1][15][16][17][18][19][20][21][22][23]

Protocol Outline:

-

Kinase Reaction: A reaction mixture containing the target kinase, a suitable substrate, ATP, and the test compound (at various concentrations) in kinase buffer is prepared in a multi-well plate.

-

Incubation: The plate is incubated at 30°C for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

-

Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to stop the kinase reaction and consume any unreacted ATP.

-

ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP.

-

Luminescence Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal.

-

Detection: The luminescence is measured using a plate reader. The intensity of the light is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][24]

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT reagent is added to each well and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Key Signaling Pathways

Derivatives of 4-chloro-2-nitropyridine often target kinases involved in critical cancer-related signaling pathways. Understanding these pathways is essential for rational drug design and for elucidating the mechanism of action of these inhibitors.

FLT3 Signaling Pathway

The FLT3 signaling pathway is crucial for the normal development of hematopoietic stem and progenitor cells. Activating mutations lead to constitutive signaling, promoting cell proliferation and survival in AML.[1][3][20][21][25][26]

Aurora Kinase Signaling in Mitosis

Aurora kinases are key regulators of cell division. Aurora A is involved in centrosome separation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex that ensures proper chromosome segregation.[12][27][28]

JAK/STAT Signaling Pathway

The JAK/STAT pathway transduces signals from cytokines and growth factors, regulating processes such as cell proliferation, differentiation, and apoptosis. Aberrant JAK2 signaling is a hallmark of myeloproliferative neoplasms.[2][5][29][30][31]

Conclusion

4-Chloro-2-nitropyridine has proven to be an invaluable synthon in medicinal chemistry, providing a reliable and versatile platform for the construction of novel therapeutic agents. Its predictable reactivity in SNAr reactions allows for the efficient generation of diverse molecular scaffolds, which has been particularly fruitful in the development of potent and selective kinase inhibitors. The examples provided in this guide, focusing on FLT3, Aurora, and JAK2 inhibitors, highlight the significant impact of this building block in oncology drug discovery. As our understanding of disease biology and the need for highly specific targeted therapies continue to grow, the strategic application of 4-chloro-2-nitropyridine is poised to remain a key enabler of innovation in medicinal chemistry.

References

- 1. promega.com [promega.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of inhibitors targeting the FLT3-ITD mutation through 4D-QSAR, in vitro, and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FLT3 Kinase Enzyme System Application Note [promega.com]

- 16. promega.com [promega.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. benchchem.com [benchchem.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. AURORA A Kinase Enzyme System Application Note [worldwide.promega.com]

- 21. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. Bot Verification [rasayanjournal.co.in]

- 26. thermofisher.com [thermofisher.com]

- 27. JAK2 V617F DNA Screen | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]

- 28. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 29. researchgate.net [researchgate.net]

- 30. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

- 31. researchgate.net [researchgate.net]

4-Chloro-2-nitropyridine: A Technical Guide to the Synthesis of Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 4-chloro-2-nitropyridine as a pivotal precursor in the synthesis of a diverse range of substituted pyridines. The unique electronic properties of this compound make it an exceptionally reactive and versatile building block in medicinal chemistry, agrochemicals, and materials science. We will explore the core reaction mechanisms, provide detailed experimental protocols, present comparative data, and outline the synthetic pathways that leverage this important intermediate.

Core Principles: Reactivity of 4-Chloro-2-nitropyridine

The utility of 4-chloro-2-nitropyridine as a synthetic precursor is primarily rooted in its high susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of a strong electron-withdrawing nitro group (-NO₂) at the C2 position.

This electronic arrangement renders the carbon atom at the C4 position, which bears the chloro leaving group, highly electrophilic. Consequently, it is readily attacked by a wide array of nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism, initiated by the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge in this complex is effectively delocalized across the pyridine ring and onto the oxygen atoms of the nitro group, which stabilizes the intermediate and facilitates the subsequent expulsion of the chloride ion to yield the substituted pyridine product.[1]

Caption: SNAr Mechanism for 4-Chloro-2-nitropyridine.

Comparative Reactivity Data

The rate of SNAr reactions on chloronitropyridine isomers is highly dependent on the relative positions of the chloro and nitro groups. The most favorable arrangement for rapid substitution is when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for maximal resonance stabilization of the Meisenheimer intermediate.[2] The table below presents comparative kinetic data for various chloronitropyridine isomers reacting with piperidine, illustrating these electronic effects.

| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |

| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |

| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |

| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |

| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |

| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |

| 3-Chloro-4-nitropyridine | 3 | 4 | Very Low | Very Low |

Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.[2] Although data for 4-chloro-2-nitropyridine is not listed in this specific dataset, its structure (with the nitro group ortho to the chloro leaving group) suggests a high reactivity, comparable to 2-chloro-3-nitropyridine.

Experimental Protocols for Substitution Reactions

The following sections provide generalized yet detailed methodologies for performing SNAr reactions on chloronitropyridine substrates. The protocols are based on established procedures for similar compounds and can be adapted for 4-chloro-2-nitropyridine with various nucleophiles.[1]

A typical experimental procedure for the synthesis of substituted pyridines via SNAr involves several key stages, from reaction setup to product isolation and purification.

Caption: General Experimental Workflow for SNAr Reactions.

This protocol describes the reaction of a chloronitropyridine with a primary amine to form a secondary aminopyridine derivative.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloro-2-nitropyridine (10 mmol) in 40 mL of an appropriate solvent such as absolute ethanol or DMF.[1]

-

Addition of Reagent: Add the amine nucleophile (e.g., benzylamine, 11 mmol, 1.1 equivalents) to the solution dropwise at room temperature.[1]

-

Reaction Conditions: Heat the mixture to reflux (for ethanol, approx. 78°C) and maintain for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure 4-amino-substituted-2-nitropyridine.

This protocol outlines the formation of a thioether linkage at the C4 position.

-

Reaction Setup: To a solution of 4-chloro-2-nitropyridine (10 mmol) in 50 mL of a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (15 mmol, 1.5 equivalents).

-

Addition of Reagent: Add the thiol nucleophile (e.g., thiophenol, 10.5 mmol, 1.05 equivalents) dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat (40-60°C) for 4-12 hours, monitoring by TLC until the starting material is consumed.

-

Work-up and Isolation: Pour the reaction mixture into ice water and stir until a precipitate forms. Collect the solid by filtration. Alternatively, if no solid forms, extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Alternative Synthetic Strategies: Vicarious Nucleophilic Substitution (VNS)

While SNAr requires a leaving group, the Vicarious Nucleophilic Substitution (VNS) of hydrogen provides an alternative pathway for functionalizing nitropyridines at C-H positions activated by the nitro group.[1] This mechanism is particularly useful for introducing alkyl groups. The reaction involves a carbanion, which is stabilized by a group on the nucleophile itself that can act as a leaving group (e.g., a phenylsulfonyl group).[1][3] This carbanion attacks an electron-deficient carbon on the pyridine ring, followed by a base-induced β-elimination to restore aromaticity.[1][3]

Caption: Mechanism of Vicarious Nucleophilic Substitution (VNS).

Applications in Drug Discovery and Beyond

Substituted pyridines are privileged structural motifs found in a vast number of pharmaceuticals, agrochemicals, and functional materials.[4][5] 4-Chloro-2-nitropyridine serves as a key intermediate in the synthesis of compounds with diverse biological activities. For instance, 4-amino-2-chloropyridine, which can be derived from 4-chloro-2-nitropyridine via reduction, is a precursor for plant growth regulators like Forchlorfenuron (KT-30) and exhibits fungicidal properties.[6] The ability to introduce a wide range of functional groups at the C4 position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs, targeting areas such as antiviral, anticancer, and anti-inflammatory therapies.[7][8]

Safety and Handling

Chloronitropyridines are hazardous compounds and must be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed, causes skin irritation, and serious eye irritation. May cause respiratory irritation.[9]

-

Precautions: Use only in a well-ventilated area or outdoors. Wear protective gloves, protective clothing, eye protection, and face protection. Wash hands thoroughly after handling. Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as oxidizing agents. Keep containers tightly closed.[9]

Always consult the Safety Data Sheet (SDS) for 4-chloro-2-nitropyridine before use.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 7. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jubilantingrevia.com [jubilantingrevia.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chloro-2-nitropyridine

Abstract This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 4-Chloro-2-nitropyridine. This compound is a valuable intermediate in the development of various pharmaceuticals and agrochemicals.[1][2] The protocol is based on the deoxygenation of 2-chloro-4-nitropyridine-1-oxide using phosphorus trichloride. Included are detailed safety and handling procedures, a list of materials and equipment, the experimental procedure, and expected results. This guide is intended for use by trained researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Profile and Properties

4-Chloro-2-nitropyridine is a solid at room temperature. Its key properties are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 65370-42-5 | [3] |

| Molecular Formula | C₅H₃ClN₂O₂ | |

| Molecular Weight | 158.54 g/mol | |

| Appearance | Solid | [4] |

| Melting Point | 52-56 °C |

Safety, Handling, and Storage

Warning: This protocol involves hazardous materials and should only be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Hazard Identification :

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6]

-

Skin Protection : Wear impervious, chemical-resistant gloves and protective clothing to prevent skin exposure.[5]

-

Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[5]

-

-

First-Aid Measures :

-

If Inhaled : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

-

If on Skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]

-

If Swallowed : Rinse mouth. Immediately call a POISON CENTER or doctor.[7]

-

-

Storage :

Reaction Principle

The synthesis of 4-Chloro-2-nitropyridine is achieved through the deoxygenation of its N-oxide precursor, 2-chloro-4-nitropyridine-1-oxide. In this reaction, phosphorus trichloride (PCl₃) acts as the reducing agent, removing the oxygen atom from the pyridine nitrogen, thereby yielding the target compound. The reaction is typically carried out under reflux in an anhydrous solvent like chloroform.

Experimental Protocol

This protocol is adapted from established laboratory procedures.[4]

4.1. Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Molar Eq. |

| 2-chloro-4-nitropyridine-1-oxide | 14432-16-7 | 174.54 | 1.70 g | 1.0 |

| Phosphorus trichloride (PCl₃) | 7719-12-2 | 137.33 | 4.2 mL | ~5.0 |

| Chloroform (anhydrous) | 67-66-3 | 119.38 | 25 mL | - |

| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated aq. solution | - |

| Sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |

| Deionized Water | 7732-18-5 | 18.02 | As needed | - |

| Brine | - | - | As needed | - |

4.2. Equipment

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dropping funnel or syringe

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware and clamps

4.3. Step-by-Step Procedure

-

Reaction Setup : To a dry round-bottom flask containing a magnetic stir bar, add 2-chloro-4-nitropyridine-1-oxide (1.70 g, 9.74 mmol) and anhydrous chloroform (25 mL).[4]

-

Reagent Addition : At room temperature, slowly add phosphorus trichloride (4.2 mL, 48.7 mmol) to the solution.[4]

-

Reflux : Heat the reaction mixture to reflux and maintain this temperature overnight with continuous stirring.[4]

-

Work-up :

-

Extraction :

-

Purification :

-

Final Product : Dry the resulting solid under high vacuum to afford 4-Chloro-2-nitropyridine.[4]

Data Presentation and Expected Results

The following table summarizes the expected outcome of the synthesis.

| Parameter | Expected Value | Reference |

| Product | 4-Chloro-2-nitropyridine | [4] |

| Physical Form | Solid | [4] |

| Yield | ~1.2 g (~78%) | [4] |

| Melting Point | 52-56 °C |

Visualization

The following diagram illustrates the experimental workflow for the synthesis of 4-Chloro-2-nitropyridine.

Caption: Synthesis Workflow for 4-Chloro-2-nitropyridine.

References